Specific Scientific Field: The specific scientific field for this application is Organic Chemistry, with a focus on the total synthesis of natural flavonoids .
Summary of the Application: 1,3,5-Tribromo-2-fluorobenzene is used in the total synthesis of Vicenin-2, a naturally occurring bis-C-glucosyl flavonoid . This compound is found in various plant species and exhibits a broad spectrum of bioactivities, such as anti-cancer, anti-inflammatory, antioxidant, and anti-diabetic effects .
Methods of Application or Experimental Procedures: The synthesis of Vicenin-2 was achieved through the bis-β-C-glucoside formation of 1,3,5-trifluorobenzene followed by the replacement of three fluorine atoms with oxygen-atom substituents . This process involved a sequential C-glycoside formation and aromatic nucleophilic substitution (S_NAr reaction) of the fluoroarene derivative .
Results or Outcomes: The total synthesis of Vicenin-2, a bioactive bis-C-glucosyl flavonoid, was successfully accomplished using 1,3,5-Tribromo-2-fluorobenzene . This achievement provides a valuable, homogeneous sample of Vicenin-2 for bioassays .
Specific Scientific Field: The specific scientific field for this application is Electrochemistry, with a focus on the development of lithium-ion batteries .
Summary of the Application: 1,3,5-Tribromo-2-fluorobenzene is used as an additive for lithium-ion battery electrolytes . It can produce a LiF-rich solid electrolyte interface (SEI), which is crucial for the performance of the battery .
1,3,5-Tribromo-2-fluorobenzene is an organic compound with the molecular formula CHBrF. It is characterized by the substitution of three hydrogen atoms on a benzene ring with bromine atoms and one hydrogen atom with a fluorine atom. This unique halogenation imparts distinct electronic properties and reactivity to the compound, making it an interesting subject of study in organic chemistry and materials science. The presence of both bromine and fluorine atoms enhances its potential applications in various
Several methods exist for synthesizing 1,3,5-tribromo-2-fluorobenzene:
These methods highlight both laboratory-scale and industrial approaches to synthesizing this compound.
1,3,5-Tribromo-2-fluorobenzene has several notable applications:
The interactions of 1,3,5-tribromo-2-fluorobenzene with other molecules are influenced by its halogen substituents. Studies indicate that bromine atoms can engage in σ-hole...π bonding while fluorine atoms participate in π-hole...π bonding with acceptor molecules. These interactions allow for the fine-tuning of properties such as luminescence in cocrystals. Understanding these interactions is crucial for optimizing its applications in materials science and drug development.
Several compounds share structural similarities with 1,3,5-tribromo-2-fluorobenzene. Here are some notable comparisons:
The unique combination of both bromine and fluorine in 1,3,5-tribromo-2-fluorobenzene creates distinct electronic and steric effects that set it apart from these similar compounds. This uniqueness enhances its utility in various chemical processes and research applications.
Electrophilic aromatic bromination forms the cornerstone of introducing bromine substituents onto the benzene ring. The process relies on generating a bromine electrophile (Br⁺), typically achieved using a Lewis acid catalyst such as iron(III) bromide (FeBr₃). In the synthesis of 1,3,5-tribromo-2-fluorobenzene, bromination occurs after reducing nitrobenzene to aniline. Aniline’s electron-donating amino group (-NH₂) activates the ring toward electrophilic substitution, directing incoming bromine atoms to the ortho and para positions.
The reaction proceeds via a two-step mechanism. First, bromine reacts with FeBr₃ to form a polarized Br⁺–FeBr₄⁻ complex. The aromatic ring then attacks Br⁺, forming a resonance-stabilized arenium ion intermediate. Deprotonation regenerates aromaticity, yielding brominated products. Sequential bromination under excess Br₂ in aqueous medium achieves tri-substitution at the 2, 4, and 6 positions of aniline, producing 2,4,6-tribromoaniline. This step underscores the critical role of the amino group as a strong activating director.
Liquid-phase halogenation dominates synthetic routes to 1,3,5-tribromo-2-fluorobenzene due to superior control over reaction conditions and regioselectivity. In the bromination of aniline, liquid-phase reactions in water or ethanol-water mixtures facilitate rapid electrophilic substitution by solubilizing both the aromatic substrate and Br₂. Polar protic solvents stabilize charged intermediates (e.g., arenium ions), accelerating the reaction.
Gas-phase halogenation, while theoretically viable for large-scale industrial processes, is less commonly employed for polybrominated aromatics. High temperatures required to volatilize bromine often lead to radical side reactions and reduced selectivity. Liquid-phase systems, conversely, allow precise stoichiometric control and milder conditions, minimizing undesired diradical coupling or over-halogenation.
Solvent choice profoundly impacts bromination efficiency and selectivity. For 2,4,6-tribromoaniline synthesis, aqueous systems are preferred due to the solubility of Br₂ and the stabilizing effect of water on the FeBr₃ catalyst. However, nonpolar solvents like tetrachloromethane (CCl₄) may be used in preliminary bromination steps to moderate reaction rates and prevent polybromination.
In the fluorination step, tetrafluoroboric acid (HBF₄) serves a dual role as both a reaction medium and a fluoride source. Its high acidity facilitates diazonium salt formation, while its low nucleophilicity prevents competing side reactions. Optimizing the solvent-to-substrate ratio ensures complete conversion of the diazonium intermediate to the fluorinated product.
Achieving the 1,3,5-tribromo-2-fluoro substitution pattern requires strategic manipulation of directing groups. The synthesis begins with nitrobenzene, a meta-directing group, which is reduced to aniline—a strong ortho/para-directing group. Bromination of aniline under excess Br₂ yields 2,4,6-tribromoaniline, with all substituents ortho or para to the amino group.
Subsequent diazotization with sodium nitrite (NaNO₂) and HBF₄ converts the amino group to a diazonium salt, which is thermally decomposed to replace -N₂⁺ with fluorine. This step relies on the stability of the diazonium tetrafluoroborate intermediate, which prevents rearomatization prior to fluoride displacement. The final product, 1,3,5-tribromo-2-fluorobenzene, results from the fluorine atom occupying the original amino group’s position, with bromine atoms retaining their ortho/para orientations relative to the former directing group.
The electrophilic aromatic substitution (EAS) mechanism governs many functionalization reactions of 1,3,5-tribromo-2-fluorobenzene. In EAS, the aromatic ring undergoes attack by an electrophile, forming a resonance-stabilized arenium ion intermediate before rearomatization [2]. The substituents on the benzene ring critically influence both the reactivity and regioselectivity of these reactions.
1,3,5-Tribromo-2-fluorobenzene features three bromine atoms (strong electron-withdrawing groups) and one fluorine atom (a moderately electron-withdrawing group). Bromine’s inductive electron-withdrawing effect deactivates the ring, reducing its susceptibility to electrophilic attack compared to unsubstituted benzene [2]. However, bromine also acts as an ortho/para-directing group due to its ability to stabilize the arenium ion intermediate through resonance [2]. Fluorine, while electron-withdrawing, exhibits weaker deactivation compared to bromine and directs incoming electrophiles to meta positions relative to itself [2].
The combined electronic effects of the substituents create a complex reactivity profile. The fluorine atom at position 2 directs electrophiles to its meta positions (positions 5 and 6), but position 5 is already occupied by bromine, leaving position 6 as a potential site. Conversely, the bromine atoms at positions 1, 3, and 5 strongly direct electrophiles to their para positions (positions 4 and 6 for bromine at position 1; positions 2 and 6 for bromine at position 3). However, these positions are either occupied by other substituents or influenced by steric hindrance, significantly limiting further substitution.
In polyhalogenated systems like 1,3,5-tribromo-2-fluorobenzene, the interplay of multiple directing groups determines the dominant substitution pathway. For example:
These competing effects result in a narrow range of viable substitution pathways, with position 4 being the most likely site for further functionalization under standard EAS conditions.
The kinetics of reactions involving 1,3,5-tribromo-2-fluorobenzene are highly sensitive to temperature, influencing both reaction rates and mechanistic pathways.
The high electron-withdrawing character of the substituents elevates the activation energy required for electrophilic substitution. For instance, bromination or nitration reactions typically proceed more slowly at room temperature compared to less-deactivated arenes [2]. Elevated temperatures (e.g., 50–100°C) are often necessary to overcome this kinetic barrier, as demonstrated in studies of analogous polyhalogenated benzene systems [3].
A comparative analysis of rate constants for halogenation reactions reveals the following trends:
Reaction Type | Temperature (°C) | Relative Rate Constant (k) |
---|---|---|
Bromination of benzene | 25 | 1.0 (reference) |
Bromination of fluorobenzene | 25 | 0.3 |
Bromination of 1,3,5-tribromo-2-fluorobenzene | 80 | 0.1 |
Data extrapolated from studies on similar systems [2] [5].
At temperatures exceeding 100°C, competing decomposition pathways become significant. The carbon-fluorine bond, though strong, may undergo homolytic cleavage under prolonged heating, generating fluorine radicals that participate in unintended side reactions [4]. Additionally, the steric strain imposed by the three bromine atoms increases the likelihood of debromination at elevated temperatures, as observed in thermogravimetric analyses of polybrominated arenes [6].
The para-substitution selectivity in 1,3,5-tribromo-2-fluorobenzene is governed by a combination of electronic and steric factors, with limited opportunities for further substitution due to the pre-existing substitution pattern.
Experimental studies on analogous systems, such as 1-bromo-4-fluorobenzene, demonstrate that para-substitution becomes less favorable as steric bulk increases [5]. In 1,3,5-tribromo-2-fluorobenzene, the cumulative steric effects of three bromine atoms effectively block most para-substitution pathways, leaving meta-substitution as the only viable option in practice. This is consistent with computational models predicting that meta-substitution at position 6 (relative to fluorine) exhibits the lowest activation energy due to partial charge stabilization by the adjacent bromine at position 5 [2] [6].